molecular formula C12H16O B8378863 7-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene

7-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8378863
M. Wt: 176.25 g/mol
InChI Key: VWZZAICVQCAFCD-UHFFFAOYSA-N
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Patent
US04640708

Procedure details

A mixture of 7-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (1.0 g) and 10% palladium on charcoal (1.0 g) was stirred and heated in diphenyl ether (2 ml) at 200° C. for 1 hr. The mixture was purified by column chromatography over silica with light petroleum/dichloromethane (1:1 v/v) elution to give 2-methoxy-4-methylnaphthalene as a low melting point solid. Pmr spectrum (CDCl3 ; δ in ppm): 2.64 (3H,s); 3.89 (3H,s); 7.0-7.9 (6H,m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][CH2:10]2)=[C:5]([CH3:13])[CH:4]=1>[Pd].C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:13])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC(=C2CCCCC2=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography over silica with light petroleum/dichloromethane (1:1 v/v) elution

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=CC=CC=C2C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.